2-(Trifluoromethyl)benzo[d]thiazol-6-ol
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Overview
Description
2-(Trifluoromethyl)benzo[d]thiazol-6-ol is a chemical compound with the molecular formula C8H4F3NOS and a molecular weight of 219.18 g/mol . It is a member of the benzothiazole family, characterized by the presence of a trifluoromethyl group at the 2-position and a hydroxyl group at the 6-position on the benzothiazole ring . This compound is known for its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)benzo[d]thiazol-6-ol typically involves the reaction of 2-aminothiophenol with trifluoroacetic acid in the presence of a dehydrating agent . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzothiazole ring. The reaction conditions often include heating the mixture to reflux and using a solvent such as toluene or xylene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound . Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)benzo[d]thiazol-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
2-(Trifluoromethyl)benzo[d]thiazol-6-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)benzo[d]thiazol-6-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
2-Methylbenzo[d]thiazole: Known for its inhibitory activity against monoamine oxidase B (MAO-B).
2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole: Used in various organic synthesis reactions.
Thiazole Derivatives: These include compounds with diverse biological activities, such as antimicrobial and anticancer properties.
Uniqueness: 2-(Trifluoromethyl)benzo[d]thiazol-6-ol stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and material science .
Properties
IUPAC Name |
2-(trifluoromethyl)-1,3-benzothiazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NOS/c9-8(10,11)7-12-5-2-1-4(13)3-6(5)14-7/h1-3,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHJPZVFPZECGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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